1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Beschreibung
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-24-16-8-5-14(11-17(16)25-2)18(23)22-10-9-21-19(22)26-12-13-3-6-15(20)7-4-13/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKAJMTVJYMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the reaction of appropriate precursors under controlled conditions.
Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the imidazole ring using 3,4-dimethoxybenzoyl chloride in the presence of a base.
Attachment of the 4-fluorophenylmethylsulfanyl group: This is done through a nucleophilic substitution reaction where the imidazole derivative reacts with 4-fluorophenylmethylsulfanyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous imidazole derivatives:
Key Observations:
Substituent Effects :
- Electron-Donating Groups : Methoxy (target compound) and ethoxy () groups increase electron density, influencing reactivity and binding interactions.
- Halogenated Groups : Fluorine (target) and chlorine () improve lipid solubility and metabolic stability but differ in steric and electronic effects.
- Sulfur Linkages : Sulfanyl (target) vs. sulfonyl () groups alter polarity and hydrogen-bonding capacity. Sulfanyl is less polar but more nucleophilic.
Steric Considerations : The 3,4-dimethoxybenzoyl group (target) offers moderate steric hindrance compared to bulkier triethoxybenzoyl () or diphenyl substituents ().
Physicochemical and Functional Properties
- Solubility : The target compound’s dimethoxy and fluorophenyl groups likely enhance organic solvent solubility compared to polar sulfonyl derivatives ().
- Sulfanyl groups may act as hydrogen-bond donors, influencing target binding .
- Optical Properties : Methoxy and fluorophenyl substituents can enhance fluorescence, as seen in phenanthroimidazole derivatives ().
Biologische Aktivität
The compound 1-(3,4-dimethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20FNO3S
- Molecular Weight : 349.42 g/mol
This compound features a dimethoxybenzoyl group and a fluorophenylmethylthio moiety, which are critical for its biological activity.
Antibacterial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antibacterial properties. A related study on imidazole analogues highlighted the importance of structural features such as aryl rings and electron-withdrawing groups in enhancing antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) .
The presence of the (4-fluorophenyl) group in our compound may contribute to its effectiveness against bacterial pathogens by increasing lipophilicity and facilitating membrane penetration.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. Imidazoles are known to act as inhibitors of urease, an enzyme crucial for nitrogen metabolism in bacteria. In vitro studies have shown that certain imidazole derivatives can exhibit potent antiurease activity .
Table 1 summarizes the enzyme inhibition results for various imidazole derivatives, indicating the potential of our compound in this regard:
| Compound | Antiurease Activity (%) | IC50 (µM) |
|---|---|---|
| 1 | 76.44 | 47.53 |
| 2 | 87.44 | 9.95 |
| 3 | 92.58 | 11.35 |
Antioxidant Activity
In addition to its antibacterial and enzyme-inhibiting properties, the compound's antioxidant capacity has also been assessed. Antioxidants play a vital role in mitigating oxidative stress-related diseases. The antioxidant activities of various imidazole derivatives were measured using DPPH radical scavenging assays .
Table 2 presents the antioxidant activity data:
| Compound | Antioxidant Activity (%) | IC50 (µM) |
|---|---|---|
| A | 90.39 | 148.26 |
| B | 71.74 | 146.27 |
| C | 62.58 | 175.26 |
Case Studies
A case study involving structurally similar compounds demonstrated that modifications at specific positions significantly enhanced their biological profiles. For instance, compounds with electron-donating groups showed improved antiurease activities compared to their counterparts with electron-withdrawing groups . This insight suggests that further structural optimization of our compound could lead to enhanced biological activity.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be fine-tuned?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the dihydroimidazole core using thiourea derivatives and α-halo ketones under reflux conditions .
- Substitution : Introduction of the 4-fluorobenzylthio group via nucleophilic displacement, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Acylation : Coupling the 3,4-dimethoxybenzoyl group using acyl chlorides in the presence of a base (e.g., triethylamine) .
Key parameters : Temperature (70–90°C for substitution), pH control (neutral for acylation), and catalyst selection (e.g., Pd for cross-coupling variants). Yields range from 40–65%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR Spectroscopy : 1H/13C NMR to confirm regioselectivity of substituents (e.g., methoxybenzoyl vs. fluorophenyl groups) and dihydroimidazole ring integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (C20H20FN2O3S, theoretical 399.11 g/mol) and detects side products .
- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects of the fluorophenyl and dimethoxybenzoyl groups .
Q. How can researchers screen the compound’s preliminary biological activity?
- In vitro assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Target Binding : Fluorescence quenching or SPR (Surface Plasmon Resonance) to study interactions with enzymes like cytochrome P450 or kinases .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Reaction Path Modeling : Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error in substituent placement .
- Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on substitution reaction rates .
- Machine Learning : Training datasets from analogous imidazole derivatives to forecast optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .
Q. What structural modifications enhance bioactivity, and how do substituents influence pharmacodynamics?
Case Study :
| Substituent Modifications | Bioactivity Impact (vs. Parent Compound) | Source |
|---|---|---|
| 4-Fluorophenyl → 4-Chlorophenyl | Increased antibacterial potency (MIC ↓20%) but higher cytotoxicity | |
| Methoxy → Nitro (Benzoyl) | Enhanced kinase inhibition (IC50 ↓50%) but reduced solubility | |
| Benzylthio → Methylthio | Lower metabolic stability (CYP3A4 clearance ↑30%) |
Q. Methodology :
- QSAR Models : Correlate Hammett constants (σ) of substituents with logP and IC50 values .
- Metabolic Stability Assays : Liver microsome studies to assess CYP450-mediated degradation .
Q. How can contradictory data on biological activity be resolved?
Example : Discrepancies in reported IC50 values for anticancer activity (e.g., 5 µM vs. 12 µM in MCF-7 cells).
- Root Cause Analysis :
- Purity : HPLC quantification of impurities (e.g., unreacted thiourea intermediates) .
- Assay Conditions : Variability in serum concentration (e.g., 10% FBS vs. serum-free media) .
- Validation : Replicate studies under standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug Design : Introduce phosphate esters on the methoxy group for pH-dependent release .
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion and cellular uptake .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice and dissolution rates .
Q. How does the compound interact with membrane proteins or lipid bilayers?
- Molecular Dynamics (MD) Simulations : Predict partitioning into lipid bilayers based on logP (experimental: 2.8) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to GPCRs or ion channels .
- Fluorescence Anisotropy : Assess membrane fluidity changes in model lipid systems (e.g., DOPC vesicles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
